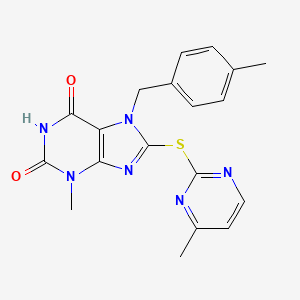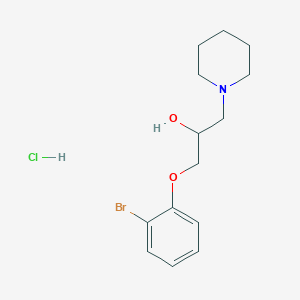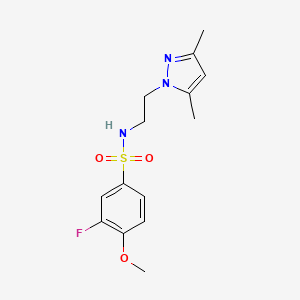
1-(3-bromophenyl)-2,5-dimethyl-1H-pyrrole-3-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “1-(3-bromophenyl)-2,5-dimethyl-1H-pyrrole-3-carboxylic acid” is likely to be an organic compound consisting of a pyrrole ring which is a five-membered aromatic ring with one nitrogen atom . The pyrrole ring is substituted at the 1-position with a 3-bromophenyl group and at the 2,5-positions with methyl groups. The 3-position of the pyrrole ring is substituted with a carboxylic acid group .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the aromatic pyrrole and phenyl rings, the polar carboxylic acid group, and the bromine atom attached to the phenyl ring .Chemical Reactions Analysis
The compound could potentially undergo a variety of chemical reactions. The bromine atom on the phenyl ring could be replaced in a nucleophilic aromatic substitution reaction . The carboxylic acid group could react with bases to form salts, with alcohols to form esters, or with amines to form amides .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its molecular structure. The presence of the polar carboxylic acid group and the aromatic rings would likely make the compound relatively high in molecular weight and with a higher boiling point compared to similar sized aliphatic compounds .Applications De Recherche Scientifique
Environmental Exposure and Toxicity Studies
Environmental exposure and the impact of pesticides, including pyrrole derivatives, are a significant area of research. A study highlighted the importance of understanding the extent of environmental exposure to neurotoxic insecticides, including pyrrole derivatives, especially in young children for the development of public health policies (Babina et al., 2012). Similarly, the exposure to pyrethroid metabolites in the urine of children was studied, providing insights into the extent and factors affecting exposure to these chemicals (Ueyama et al., 2022).
Role in Anticancer Research
Cinnamic acid derivatives, structurally similar to pyrrole derivatives, have received significant attention in medicinal research as potential anticancer agents. The biological evaluation of various cinnamoyl acids, esters, amides, hydrazides, and related derivatives in anticancer research has been extensively reviewed, indicating a renewed interest in these compounds for their medicinal properties (De et al., 2011).
Understanding Biocatalyst Inhibition
The inhibitory effects of carboxylic acids, including pyrrole derivatives, on microbes like Escherichia coli and Saccharomyces cerevisiae, are crucial for biorenewable chemical production. Understanding the impact of these compounds on cell membrane properties and metabolic processes can aid in engineering more robust strains for industrial applications (Jarboe et al., 2013).
Analysis of Humic Substances
The structural analysis of humic substances using techniques like thermochemolysis with Tetramethylammonium Hydroxide (TMAH) is vital. This method, which can also be applied to pyrrole derivatives, provides insights into the structural complexity of humic substances, crucial for understanding soil and environmental chemistry (Río & Hatcher, 2013).
Liquid-Liquid Extraction of Carboxylic Acids
The recovery of carboxylic acids from aqueous streams through liquid-liquid extraction (LLX) is a critical process in the production of bio-based plastics. This process, relevant to the extraction of pyrrole derivatives, has seen significant developments in solvent systems and regeneration strategies, highlighting the importance of carboxylic acids in industrial applications (Sprakel & Schuur, 2019).
Mécanisme D'action
Without specific context, it’s difficult to predict the mechanism of action of this compound. If it’s used as a drug, the mechanism would depend on the specific biological target. If it’s used as a reagent in a chemical reaction, the mechanism would depend on the reaction conditions and the other reactants .
Safety and Hazards
As with any chemical compound, handling “1-(3-bromophenyl)-2,5-dimethyl-1H-pyrrole-3-carboxylic acid” would require appropriate safety precautions. The specific hazards would depend on the properties of the compound, but could potentially include reactivity hazards due to the presence of the bromine atom and health hazards due to the potential toxicity of the compound .
Propriétés
IUPAC Name |
1-(3-bromophenyl)-2,5-dimethylpyrrole-3-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12BrNO2/c1-8-6-12(13(16)17)9(2)15(8)11-5-3-4-10(14)7-11/h3-7H,1-2H3,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KBSOGHQWGIRFKU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(N1C2=CC(=CC=C2)Br)C)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12BrNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.14 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-bromophenyl)-2,5-dimethyl-1H-pyrrole-3-carboxylic acid | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

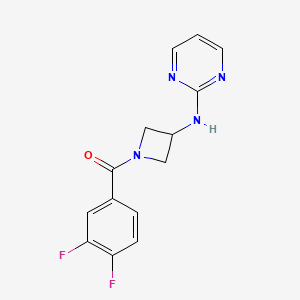

![6-Ethyl-2-(3-(methylthio)benzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride](/img/structure/B2735406.png)

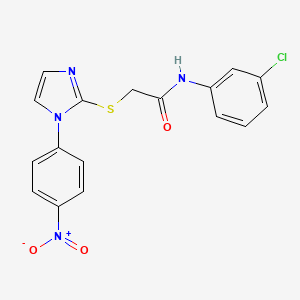
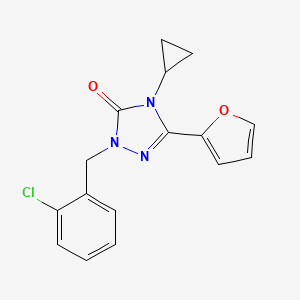

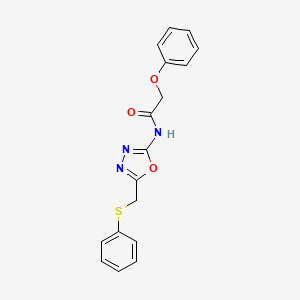
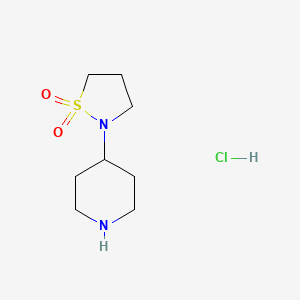
![3-((4-bromobenzyl)thio)-4-butyl-4H-benzo[e][1,2,4]thiadiazine 1,1-dioxide](/img/structure/B2735418.png)

